molecular formula C17H22FNO4 B8060527 trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8060527
M. Wt: 323.4 g/mol
InChI Key: AVNAYPXXKFSTPG-UONOGXRCSA-N
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Description

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 5-fluoro-2-methylphenyl group. The stereochemistry of the compound, denoted by (3S,4R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Substitution with the 5-fluoro-2-methylphenyl Group: The 5-fluoro-2-methylphenyl group is introduced through a nucleophilic substitution reaction using a suitable halide derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(5-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

trans-1-(Tert-butoxycarbonyl)-4-(5-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 5-fluoro-2-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3S,4R)-4-(5-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-10-5-6-11(18)7-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAYPXXKFSTPG-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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